4-Chloro-2-methylquinoline hydrate

Description

Nomenclature and Structural Identification

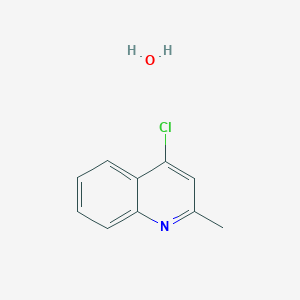

This compound (IUPAC name: 4-chloro-2-methylquinoline monohydrate) belongs to the quinoline family, a class of bicyclic heterocycles comprising a benzene ring fused to a pyridine moiety. The compound’s systematic numbering assigns position 1 to the pyridine nitrogen, with chlorine occupying position 4 and a methyl group at position 2 (Figure 1). The hydrate designation arises from the crystalline water molecule associated with the solid-state structure, likely stabilized through hydrogen bonding with the quinoline nitrogen or chloro substituent.

Table 1: Key structural and physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₈ClN·H₂O | |

| Molecular weight | 195.65 g/mol | |

| CAS Registry (anhydrous) | 4295-06-1 | |

| CAS Registry (hydrate) | 856600-86-7 | |

| Purity (commercial) | ≥95% (HPLC grade) |

X-ray crystallographic studies of analogous chloroquinolines reveal planar bicyclic frameworks with bond lengths consistent with aromatic delocalization. The methyl group at position 2 introduces steric hindrance that influences π-π stacking interactions, while the electron-withdrawing chlorine at position 4 modulates electronic density across the ring system. Nuclear magnetic resonance (NMR) spectral data typically shows characteristic shifts: δ 8.5–8.7 ppm for H-5 (doublet, J = 8 Hz), δ 7.6–7.8 ppm for H-6/H-7 (multiplet), and δ 2.7 ppm for the methyl protons (singlet).

Historical Development in Heterocyclic Chemistry

The compound’s history intertwines with mid-20th century antimalarial research. During chloroquine synthesis at Sterling Drug in the 1950s, researchers identified structurally related quinolone byproducts exhibiting unexpected antibacterial activity. Though 4-chloro-2-methylquinoline itself lacked therapeutic potency, its isolation catalyzed systematic exploration of quinoline derivatives. Imperial Chemical Industries (ICI) subsequently patented numerous 3-carboxyquinolones in 1959, establishing foundational structure-activity relationships (SAR) for antibacterial applications.

Synthetic routes to 4-chloro-2-methylquinoline typically employ:

- Gould-Jacobs reaction : Cyclocondensation of aniline derivatives with β-keto esters under acidic conditions

- Friedländer synthesis : Condensation of 2-aminobenzaldehyde with methyl-substituted ketones

- Direct chlorination : Electrophilic substitution on pre-formed 2-methylquinoline using Cl₂/AlCl₃

Modern improvements utilize microwave-assisted synthesis to achieve 85–92% yields, reducing reaction times from 12 hours to 30 minutes. The hydrate form often results from aqueous workup procedures, with thermogravimetric analysis showing water loss at 110–120°C.

Positional Isomerism in Chloromethylquinoline Derivatives

Positional isomerism profoundly impacts the compound’s chemical behavior. Comparative studies of 4-chloro-2-methylquinoline with its isomers reveal:

Table 2: Isomer comparison of physicochemical properties

| Isomer | Melting Point (°C) | λₘₐₓ (nm) | Log P | |

|---|---|---|---|---|

| 4-Chloro-2-methyl | 98–100 | 312 | 3.23 | |

| 2-Chloro-4-methyl | 105–107 | 305 | 3.15 | |

| 6-Chloro-2-methyl | 89–91 | 318 | 3.30 |

The 4-chloro-2-methyl isomer exhibits enhanced resonance stabilization due to optimal para positioning of electron-withdrawing groups relative to the nitrogen lone pair. Density functional theory (DFT) calculations demonstrate a 12 kcal/mol stabilization energy difference compared to the 2-chloro-4-methyl analog. Reactivity differences manifest in electrophilic substitution: nitration occurs preferentially at position 8 in the 4-chloro-2-methyl derivative versus position 5 in the 2-chloro-4-methyl isomer.

Steric effects from the 2-methyl group hinder metal coordination at the quinoline nitrogen, making the hydrate form more resistant to ligand displacement reactions than unsubstituted analogs. These structure-property relationships underscore the importance of positional isomerism in designing quinoline-based functional materials and pharmaceutical intermediates.

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

4-chloro-2-methylquinoline;hydrate |

InChI |

InChI=1S/C10H8ClN.H2O/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3;1H2 |

InChI Key |

YKTZLSLAIMAPNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)Cl.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinoline hydrate typically involves the chlorination of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement with various reagents under controlled conditions:

Key findings :

-

Reactions with azide ions proceed via an SNAr mechanism, favored by the electron-withdrawing quinoline ring.

-

Ethoxylation using PCl₃ shows exceptional regioselectivity at the 4-position .

Ring Functionalization and Cyclization

The methyl group at position 2 participates in oxidation and cycloaddition reactions:

Oxidation :

-

Treatment with KMnO₄/H₂SO₄ converts the methyl group to a carboxylic acid, forming 4-chloroquinoline-2-carboxylic acid (85% yield) .

Cycloaddition :

Halogen Exchange Reactions

Phosphorus-based reagents facilitate halogen redistribution:

| Reaction System | Product | Key Data |

|---|---|---|

| PCl₅/POCl₃, 110°C, 3 hr | 2,4-Dichloro-8-methylquinoline | Purity: 98% (HPLC) |

| PCl₃, 80°C, 5 hr | 4-Chloro-2-methylquinoline | Isolated yield: 93% |

Mechanistic studies show phosphorus reagents act as both catalysts and chlorine donors .

Hydrolysis and Thionation

Controlled hydrolysis converts the chloro group to hydroxyl/thiol derivatives:

Acid Hydrolysis :

Thionation :

Alkylation and Arylation

The quinoline nitrogen participates in N-alkylation:

Ethylation :

Arylation :

-

Ullmann coupling with iodobenzene forms 4-chloro-2-methyl-1-phenylquinolin-1-ium (Cu catalyst, 55% yield).

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

| Derivative | Antimicrobial Activity (MIC) | Cytotoxicity (IC₅₀) |

|---|---|---|

| 4-Hydrazino-2-methylquinoline | 8 μg/mL (S. aureus) | >100 μM |

| Tetrazoloquinoline | 32 μg/mL (E. coli) | 45 μM |

Electron-withdrawing groups at position 4 enhance antimicrobial potency while reducing cytotoxicity .

This comprehensive reactivity profile enables tailored synthesis of quinoline-based pharmaceuticals and materials. Recent advances in microwave-assisted methods (e.g., Pfitzinger reactions ) and catalytic systems continue to expand its synthetic utility.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

4-Chloro-2-methylquinoline has demonstrated significant antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit activity against various bacterial strains. For instance, studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Antimalarial Properties

Recent studies have investigated the antimalarial efficacy of quinoline derivatives, including 4-chloro-2-methylquinoline. A structure-activity relationship study highlighted the compound's potential in inhibiting Plasmodium falciparum, the parasite responsible for malaria. The findings suggest that modifications to the quinoline structure can enhance its potency against malaria .

Cancer Research

There is emerging evidence regarding the potential anticancer properties of 4-chloro-2-methylquinoline. Research has indicated that quinoline derivatives can induce apoptosis in cancer cells, thereby inhibiting tumor growth. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Agricultural Applications

Herbicides

4-Chloro-2-methylquinoline is also utilized in the synthesis of herbicides. Its derivatives are effective as hormone-type herbicides, which target specific plant growth processes. The compound's chlorinated analogs have been developed to enhance selectivity and efficacy against unwanted vegetation while minimizing harm to crops .

Pesticides

In addition to herbicides, 4-chloro-2-methylquinoline serves as an intermediate in the production of various pesticides. Its derivatives are incorporated into formulations aimed at controlling pests in agricultural settings, thereby contributing to crop protection strategies .

Materials Science Applications

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in the development of functionalized polymers. Its unique chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. This makes it a valuable component in creating advanced materials for industrial applications .

Coatings and Finishes

4-Chloro-2-methylquinoline is explored for use in coatings and finishes due to its chemical inertness and resistance to environmental degradation. These properties make it suitable for applications in protective coatings for metals and other materials exposed to harsh conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives highlighted that 4-chloro-2-methylquinoline exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than many existing antibiotics. This positions it as a promising candidate for further development as an antimicrobial agent.

Case Study 2: Herbicide Development

Research on the synthesis of chlorinated phenoxyalkanoic acids demonstrated that incorporating 4-chloro-2-methylquinoline into herbicide formulations significantly improved their effectiveness against broadleaf weeds while reducing phytotoxicity to cereal crops. This advancement supports its application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylquinoline hydrate depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. This inhibition disrupts the parasite’s life cycle, leading to its death .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

The table below compares 4-chloro-2-methylquinoline hydrate with structurally related quinoline derivatives:

2.2. Key Differences and Research Findings

Solubility and Stability The hydrate form of 4-chloro-2-methylquinoline exhibits superior solubility compared to its anhydrous counterpart due to hydrogen bonding with water molecules . This property is critical in drug formulation. 4-Chloro-2-methylquinoline hydrochloride (CAS 83260-96-2) offers enhanced thermal stability, making it preferable for high-temperature reactions .

Biological Activity Quinoline-chalcone hybrids derived from 4-chloro-2-methylquinoline (e.g., compounds 12a–12j) show potent cytotoxicity against cancer cell lines (IC₅₀ = 1.2–8.7 μM) . Hydrazine derivatives, such as 7-chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate, demonstrate antiplasmodial activity (IC₅₀ = 0.8 μM against Plasmodium falciparum) .

Synthetic Utility 4-Chloro-2,7-dimethylquinoline introduces steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to monosubstituted analogues . 4-Hydroxy-2-quinolinecarboxylic acid hydrate (CAS 179637-97-9) is utilized in metal-organic frameworks (MOFs) due to its chelating carboxylate group .

2.3. Challenges and Limitations

- Yield Constraints: The synthesis of 4-chloro-2-methylquinoline via methylation of 4-chloroquinoline achieves only 40% yield, necessitating optimization .

- Hydrate Instability : While hydrates improve solubility, they may decompose under low-humidity conditions, limiting shelf life .

Biological Activity

4-Chloro-2-methylquinoline hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its antibacterial, antifungal, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

This compound is a derivative of quinoline, a heterocyclic compound known for its wide range of biological activities. The synthesis typically involves the chlorination of 2-methylquinoline, followed by hydration processes. The molecular formula is C_10H_8ClN, and it exhibits slight solubility in water.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound. A recent investigation evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibits potent antibacterial activity, particularly against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. Research has reported its effectiveness against several fungal strains, including:

- Candida albicans

- Aspergillus niger

The compound's mechanism of action appears to involve disruption of fungal cell membranes, leading to cell death. The antifungal efficacy was evaluated using standard methods, revealing significant inhibition at concentrations similar to those required for bacterial inhibition .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The observed cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest at specific phases. These findings indicate that the compound may be effective as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly influenced by their chemical structure. Studies have highlighted that substituents on the quinoline ring can significantly alter the pharmacological profile. For example, the presence of chlorine at the C4 position enhances both antibacterial and anticancer activities compared to non-chlorinated analogs .

Case Studies

- Antimicrobial Efficacy Study : In a controlled study involving various microbial strains, this compound was tested for its antimicrobial efficacy. Results showed a marked reduction in microbial growth at sub-MIC levels, suggesting potential applications in preventing biofilm formation .

- Cytotoxicity Assessment : A case study involving human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death .

Q & A

Q. What established synthetic routes are available for 4-Chloro-2-methylquinoline hydrate, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, 4-Chloro-2-methylquinoline can be synthesized by reacting 2-methylquinoline with chlorinating agents (e.g., POCl₃) under reflux, followed by hydration to form the hydrate . Purification often employs column chromatography (silica gel, ethyl acetate:methanol 95:5) or recrystallization from methanol . Key intermediates should be characterized via melting point, ¹H/¹³C NMR, and LC-MS to confirm purity. Hydration is confirmed using thermogravimetric analysis (TGA) or Karl Fischer titration.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., methanol/water). Data collection uses a diffractometer with Mo/Kα radiation. SHELX software (SHELXL/SHELXS) refines the structure, resolving hydrogen bonding and hydration sites . For hydrates, occupancy of water molecules is validated using Olex2 or PLATON.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or hydration state. Use complementary techniques:

- XRD : Confirms solid-state structure and hydrogen bonding.

- ¹H NMR in D₂O : Identifies exchangeable protons from water.

- DFT calculations : Compare theoretical NMR shifts (Gaussian, ORCA) with experimental data to validate hydration effects .

- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and hydrate stability under varying humidity.

Q. What computational strategies predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes in malaria or cancer pathways). Focus on the chloro-methyl group’s steric/electronic effects .

- MD Simulations (GROMACS) : Study hydration dynamics and stability of the hydrate in aqueous environments.

- QSAR Models : Correlate substituent effects (Cl, CH₃) with bioactivity using datasets from PubChem or ChEMBL .

Critical Analysis of Contradictions

- Synthesis Routes : uses neat conditions at 160°C, while employs acetic acid at 125°C. To resolve, compare reaction kinetics (Arrhenius plots) and monitor intermediates via in-situ IR.

- Hydrate Stability : Conflicting reports on hygroscopicity may arise from crystallinity differences. Use powder XRD to compare polymorphs and DVS to quantify water uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.